molecular formula C9H8N2O3 B1530723 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1378686-25-9

6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1530723
M. Wt: 192.17 g/mol
InChI Key: BGPGKAMXDIQKIM-UHFFFAOYSA-N
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Description

6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid, also known as MPPCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPPCA is a pyrazolopyridine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Application Summary : Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
  • Scientific Field : Organic Chemistry

    • Application Summary : Pyrazolo [1,5-a]pyridine-3-carboxylate derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N -aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine- O -sulfonic acid .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity, antischistosomal activity, and other activities such as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligaments, antimicrobial agents, and as antianxiety agents .
  • Scientific Field : Organic Chemistry

    • Application Summary : Pyrazolo [1,5- a ]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems, their efficient synthetic approaches and easy functionalization methodologies, together with their fluorescence properties .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .
  • Scientific Field : Organic Chemistry

    • Application Summary : Pyrazolo [1,5- a ]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems, their efficient synthetic approaches and easy functionalization methodologies , together with their fluorescence properties . The PPs receive major attention in biological applications, with the cancer therapeutics field being the most attractive area . Very recently, Professor Jian-Feng Ge’s group found that the combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

properties

IUPAC Name

6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGKAMXDIQKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=C(C=N2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1378686-25-9
Record name 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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